3-(2-Methoxyphenyl)-3-pentanol
Overview
Description
3-(2-Methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-3-pentanol typically involves the reaction of 2-methoxyphenyl magnesium bromide with 3-pentanone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The Grignard reagent reacts with the carbonyl group of 3-pentanone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. The process includes the preparation of the Grignard reagent, its reaction with 3-pentanone, and subsequent purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(2-Methoxyphenyl)-3-pentanone or 3-(2-Methoxyphenyl)pentanoic acid.
Reduction: 3-(2-Methoxyphenyl)pentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenyl ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Eugenol: 4-allyl-2-methoxyphenol, known for its antioxidant and antimicrobial properties.
Isoeugenol: Similar to eugenol but with a different position of the double bond.
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, widely used as a flavoring agent.
Uniqueness: 3-(2-Methoxyphenyl)-3-pentanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxyphenyl)pentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-12(13,5-2)10-8-6-7-9-11(10)14-3/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYPGORKVCGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016379 | |
Record name | 3-(2-Methoxyphenyl)-3-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53847-40-8 | |
Record name | 3-(2-Methoxyphenyl)-3-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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